molecular formula C9H10BrN3O B13296477 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296477
M. Wt: 256.10 g/mol
InChI Key: XIWUCGRXQVPWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1935829-95-0) is a brominated heterocyclic compound with the molecular formula C 9 H 10 BrN 3 O and a molecular weight of 256.10 g/mol . This chemical belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold recognized for its significant role in medicinal chemistry as a potent protein kinase inhibitor (PKI) in targeted cancer therapy . The rigid, planar fused bicyclic system of the pyrazolo[1,5-a]pyrimidine core provides a versatile framework that is highly amenable to structural modifications, allowing for fine-tuning of electronic properties, lipophilicity, and binding affinity to specific biological targets . This compound serves as a critical synthetic intermediate and building block in drug discovery programs. Its structure, featuring a bromine atom at the 3-position, makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to introduce diverse aryl, alkenyl, or alkynyl groups . These transformations are essential for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of potential drug candidates . Researchers utilize this brominated derivative to develop novel molecules aimed at inhibiting key kinases—enzymes that are frequently disrupted in cancers—such as EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) . By acting as an ATP-competitive inhibitor, derivatives stemming from this core structure can disrupt aberrant signaling pathways that drive oncogenesis, leading to antiproliferative effects and apoptosis in cancer cells . The supplied product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3O/c1-3-7-5(2)9(14)12-8-6(10)4-11-13(7)8/h4H,3H2,1-2H3,(H,12,14)

InChI Key

XIWUCGRXQVPWOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=C(C=NN12)Br)C

Origin of Product

United States

Preparation Methods

Direct Cyclization of Precursors Containing Pyrazolo and Pyrimidine Moieties

One of the prominent routes involves the cyclization of suitably substituted hydrazines or hydrazides with β-dicarbonyl compounds or their derivatives. This method leverages the nucleophilic nature of hydrazines to attack electrophilic centers in β-ketoesters or β-diketones, followed by cyclization to form the fused heterocycle.

Key steps include:

  • Condensation of hydrazine derivatives with ethyl acetoacetate or methyl acetoacetate.
  • Cyclization facilitated by acids or bases, often under reflux conditions.
  • Halogenation at specific positions (e.g., bromination at the 3-position) using N-bromosuccinimide (NBS) or other brominating agents.

Example:
A typical synthesis may involve refluxing a hydrazine derivative with ethyl acetoacetate in ethanol, followed by bromination with NBS to introduce the bromine atom at the 3-position, and then cyclization to form the pyrazolopyrimidinone core.

Bromination and Functionalization of Pyrazolopyrimidinone Intermediates

Another common approach involves first synthesizing the core pyrazolopyrimidinone structure, then selectively brominating at the 3-position.

Procedure:

  • Synthesis of the pyrimidinone core via cyclization of appropriate hydrazine and β-dicarbonyl compounds.
  • Bromination using NBS or other electrophilic brominating reagents under controlled conditions to selectively introduce bromine at the 3-position.
  • Alkylation or acylation at the 7-position to introduce the ethyl group, often using ethyl halides or related reagents under basic conditions.

Note:
Control over regioselectivity is critical, often achieved through temperature regulation and choice of solvent.

Multistep Synthesis via Building Block Assembly

This method involves constructing the heterocyclic core in a stepwise manner:

  • Step 1: Synthesis of a substituted pyrimidinone intermediate via condensation of amidines or guanidines with β-ketoesters.
  • Step 2: Cyclization to form the fused pyrazolo ring system.
  • Step 3: Bromination at the 3-position of the fused ring.
  • Step 4: Alkylation at the 7-position with ethyl groups, often via nucleophilic substitution reactions with ethyl halides.

This approach allows for precise control over substitution patterns and functionalization.

Cross-Dehydrogenative Coupling (CDC) Strategies

Recent research has demonstrated the utility of CDC reactions in heterocycle synthesis, which can be adapted for this compound. These methods involve oxidative coupling of suitable precursors under mild, catalyst-free conditions, often promoted by molecular oxygen and acids like acetic acid.

Application:

  • Coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.
  • Oxidative conditions promote C–H activation and subsequent cyclization to form the fused heterocycle.
  • Bromination can then be introduced selectively post-cyclization.

While this strategy is more recent, it offers an environmentally friendly and atom-economical route.

Summary of Key Reaction Conditions and Reagents

Method Key Reagents Typical Conditions Advantages References
Direct cyclization Hydrazines, β-dicarbonyls Reflux, ethanol or acetic acid Straightforward, high yield Literature reports, e.g.,
Bromination NBS, Br2 Room temp to reflux Selective halogenation Standard halogenation protocols
Alkylation Ethyl halides, bases Reflux, polar solvents Functional group diversification Common heterocycle synthesis techniques
CDC reactions N-amino-2-iminopyridines, β-dicarbonyls Mild, oxygen-promoted Environmentally friendly ACS Omega 2019 study

Notes on Structural Confirmation and Purification

  • Spectroscopic techniques such as NMR (¹H, ¹³C), HRMS, and IR are employed to confirm the structure.
  • X-ray crystallography is used for definitive structural elucidation.
  • Purification typically involves recrystallization or chromatography, depending on the purity requirements.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 3 facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing aromatic or heteroaromatic substituents at C3.

Reaction ComponentConditionsCatalystYieldReference
3-Bromo derivative + ArB(OH)₂1,4-Dioxane/H₂O (3:1), 100°C, 18hXPhosPdG2, XPhos60–95%

Example : Coupling with p-methoxyphenylboronic acid under these conditions yields 3-aryl derivatives. The XPhosPdG2/XPhos system prevents debromination side reactions .

Tandem C3 and C5 Diarylation

The compound undergoes sequential functionalization at C3 and C5. After C3 arylation, the lactam oxygen at C5 is activated for a second Suzuki coupling.

Step 1: C5 Activation

Activation ReagentSolventConditionsOutcome
PyBroPDCMRT, DIEAConverts lactam to triflate

Step 2: C5 Arylation

Boronic AcidCatalystYieldProduct
p-BromophenylPd(dppf)Cl₂91%3,5-Diarylated derivative

This method enables the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines, expanding structural diversity for drug discovery .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency and regioselectivity in cyclization and substitution reactions. For example:

ReactantConditionsOutcomeYield
Enaminones + aminopyrazolesAcetic acid, 120°C, MWIPyrazolo[1,5-a]pyrimidine core80–96%

This method reduces reaction times and improves yields compared to conventional heating .

Comparative Reactivity Analysis

The substituents at C6 (methyl) and C7 (ethyl) influence electronic and steric effects, modulating reactivity:

PositionSubstituentEffect on Reactivity
C3BrElectrophilic site for cross-coupling/substitution
C5Lactam OActivatable for arylation after derivatization
C6/C7Me/EtSteric hindrance reduces unwanted side reactions

Biological Relevance via Chemical Modification

Derivatives synthesized from this compound exhibit potent biological activities:

ModificationBiological TargetIC₅₀ (μM)Reference
3-(4-MeOPh), 5-PhCDK2/TRKA kinases0.09–0.45
3-(Coumarin derivative)MAO-B<10

The 3,5-diarylated derivative 11h showed 83.4% anti-inflammatory activity, comparable to Indomethacin .

Comparison with Similar Compounds

Positional Isomer: 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

A closely related positional isomer (CAS: 1403767-27-0) shares the same molecular formula but differs in substituent placement:

  • Ethyl group at C6 (vs. C7 in the target compound).
  • Methyl group at C5 (vs. C6 in the target compound).

Key Differences:

Property Target Compound Positional Isomer
Substituents C3-Br, C7-Ethyl, C6-Methyl C3-Br, C6-Ethyl, C5-Methyl
Reactivity at C3 High (Suzuki–Miyaura feasible) Similar reactivity
Steric Hindrance Moderate (C7 ethyl) Higher (C6 ethyl)
Synthetic Applications Cross-coupling at C3 Similar, but less studied

Trifluoromethylated Analogues: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

Key Comparisons:

Property Target Compound CF₃ Analogue
C7 Substituent Ethyl (hydrophobic) CF₃ (electronegative, lipophilic)
Biological Activity Potential MAO-B inhibition Pim1 kinase inhibitors
Synthetic Strategy Ethyl/methyl via condensation CF₃ via condensation with ethyl 4,4,4-trifluoro-2-butynoate
Cross-Coupling Efficiency Requires XPhosPdG2/XPhos Similar catalytic system

The CF₃ group enhances metabolic stability and binding affinity in kinase inhibitors, whereas the ethyl/methyl groups in the target compound may improve solubility .

Halogenated Derivatives: 3-Iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

Replacing bromine with iodine (e.g., 4b in ) alters reactivity:

Comparison of Halogenated Derivatives:

Property 3-Bromo Target Compound 3-Iodo Analogue
Halogen Bond Strength Weaker (C–Br) Stronger (C–I)
Cross-Coupling Rate Slower Faster (due to better leaving group)
Yield in Suzuki–Miyaura 86% (water solvent) 90% (optimized conditions)

Iodine’s superior leaving group ability facilitates higher yields in arylations but increases synthesis costs .

Suzuki–Miyaura Cross-Coupling at C3

The target compound’s C3-bromine enables efficient arylation under Suzuki–Miyaura conditions:

  • Catalyst: XPhosPdG2/XPhos tandem prevents debromination .
  • Solvent: Aqueous ethanol (green chemistry) achieves 86–91% yields .
  • Scope: Compatible with aryl, heteroaryl, and styryl boronic acids .

Comparison with CF₃ Analogue:

Condition Target Compound CF₃ Analogue
Catalyst Requirement Mandatory (prevents debromination) Similar requirement
Yield Range 85–91% 75–90%

Lactam C–O Bond Activation at C5

The lactam oxygen at C5 can be functionalized via SNAr reactions after activation with PyBroP:

  • Amine/Thiol Addition: Achieves monosubstitution at C5 .
  • Diarylation Potential: Sequential C3 and C5 modifications generate 3,5-diarylated derivatives .

Yield Comparison:

Reaction Target Compound CF₃ Analogue
C5 Amine Substitution Not reported 70–85%

Biological Activity

3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique molecular structure, characterized by a bromine atom at the 3-position and ethyl and methyl groups at the 7 and 6 positions respectively, contributes to its distinct biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.

Molecular Characteristics

  • Molecular Formula : C9_9H10_{10}BrN3_3O
  • Molecular Weight : 256.10 g/mol
  • CAS Number : 1935829-95-0

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common methods include:

  • Reaction with Aldehydes or Ketones : Using 3-bromo-7-ethyl-6-methylpyrazole as a precursor in the presence of a base.
  • Microwave-Assisted Synthesis : Enhances efficiency and yield by reducing reaction times while improving product purity.
  • Continuous Flow Reactors : Employed in industrial settings for large-scale synthesis.

Kinase Inhibition

Research indicates that this compound acts as an effective inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme plays a critical role in cell cycle regulation and cancer progression. The compound inhibits CDK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation in cancer cells .

Fluorescent Properties

The compound exhibits fluorescent properties that make it useful as a probe in various biological studies. Its ability to interact with enzymes and cellular processes enhances its applicability in research settings .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and notable features of compounds related to this compound:

Compound NameStructureNotable Features
Pyrazolo[3,4-d]pyrimidineStructureKnown for similar biological activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineStructureNoted for kinase inhibitory properties
7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-oneStructureExhibits similar chemical reactivity

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo derivatives:

  • Anticancer Activity : Compounds with similar pyrazolo structures have shown significant antiproliferative effects against various cancer cell lines including breast (MDA-MB-231), lung, and prostate cancers. For instance, certain derivatives demonstrated an ability to induce apoptosis and alter cell cycle progression at concentrations as low as 2.5μM2.5\mu M .
  • Anti-inflammatory Properties : Research has also highlighted anti-inflammatory activities associated with pyrazolo compounds. Some derivatives exhibited IC50_{50} values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Q & A

Q. Optimization Tips :

  • Use PyBroP to activate lactam C–O bonds for sequential arylation at C-5 .
  • Monitor debromination risks via LC-MS during coupling reactions.

Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl/methyl groups at C7/C6). NOE difference experiments resolve regiochemistry (e.g., spatial proximity of triazole protons and amino groups) .
    • DEPT-135 : Differentiates CH₃, CH₂, and quaternary carbons.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₁BrN₃O has a theoretical mass of 268.01 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, particularly for bioactive derivatives .

What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is required if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., brominated byproducts) .
  • Spill Management : Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

Advanced Research Questions

How does this compound modulate p53 activity in cervical cancer models, and what experimental evidence supports this mechanism?

Methodological Answer:
In HeLa and SiHa cells (low p53), derivatives of pyrazolo[1,5-a]pyrimidinones induce p53 nuclear translocation and activation via:

  • Cell Cycle Arrest : G2/M phase arrest in HeLa and G1 arrest in SiHa, confirmed via flow cytometry .
  • Apoptosis Pathways : Upregulation of pro-apoptotic Bax, downregulation of Bcl2, and p21 (CDKI) activation via RT-PCR and Western blot .
  • Phospho-p53 Stabilization : Immunocytochemistry shows increased phospho-p53 (Ser15), indicating DNA damage response .

Q. Experimental Design :

  • Use p53-null cells as negative controls to confirm target specificity.
  • Combine with MDM2 inhibitors (e.g., nutlin-3) to enhance p53 activation.

What strategies resolve contradictions in regioselectivity during synthetic modifications?

Methodological Answer:
Regioselectivity conflicts arise in electrophilic substitutions (e.g., bromination) or cross-coupling reactions. Strategies include:

  • Computational Modeling : DFT calculations predict reactive sites (e.g., C3 vs. C5 electrophilicity) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track substitution patterns in NMR .
  • Protecting Groups : Temporarily block reactive positions (e.g., Boc protection of amines) to direct functionalization .

Case Study :
In Suzuki couplings, competing debromination at C3 can occur. Mitigate this by using bulky ligands (XPhos) and low temperatures (0–25°C) .

How do structural modifications influence bioactivity against neurodegenerative targets like monoamine oxidase B (MAO-B)?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃) : Enhance MAO-B inhibition (IC₅₀: 1–10 µM) by increasing ligand-receptor hydrophobic interactions .
    • Aryl Extensions : Diarylated derivatives (C3/C5) improve binding affinity via π-π stacking in the MAO-B active site .

Q. Experimental Validation :

  • Enzyme Assays : Use recombinant MAO-B and kynuramine as a substrate; measure H₂O₂ production via fluorometry .
  • Molecular Docking : Compare binding poses of trifluoromethyl vs. ethyl derivatives using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.